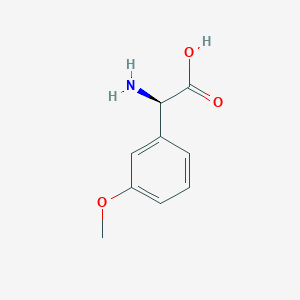

(R)-a-Amino-3-methoxy-benzeneacetic acid

Description

Significance of Non-Proteinogenic α-Amino Acids in Chemical Biology

While 22 proteinogenic amino acids are the fundamental building blocks of proteins encoded by the genetic code, a vast number of non-proteinogenic amino acids (NPAAs) exist in nature or can be synthesized. wikipedia.org These NPAAs, numbering over 1000 from natural sources alone, exhibit immense structural diversity and are crucial in various biological and chemical applications. wiley-vch.de They serve as intermediates in metabolic pathways, components of bacterial cell walls, neurotransmitters, and toxins. wikipedia.org

In drug discovery and peptide therapeutics, the incorporation of NPAAs can fundamentally alter the properties of peptide-based drug candidates. nih.gov Peptides composed solely of natural amino acids often suffer from instability in biological systems. Introducing NPAAs can enhance stability, improve pharmacokinetic profiles, and provide novel functionalities. nih.gov NPAAs are also essential in creating peptidomimetics, compounds that mimic the structure and function of peptides, a field critical for developing new therapeutic agents. prismbiolab.com

Role of Stereochemistry in Amino Acid Functionality

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is paramount to the function of amino acids. proprep.com With the exception of glycine (B1666218), all proteinogenic amino acids are chiral, predominantly existing in the L-configuration. csbsju.eduunacademy.com This specific chirality dictates the folding of proteins into their precise three-dimensional structures, which in turn determines their function as enzymes, receptors, or structural components. csbsju.edu

The absolute configuration of an amino acid's chiral center influences its biological activity and interactions. acs.orgontosight.ai For instance, D-amino acids, though less common than their L-counterparts, play vital roles in organisms, such as in bacterial cell walls and as neurotransmitter ligands. acs.org The stereospecificity of enzymes means they often recognize and process only one enantiomer (either L or D) of an amino acid. acs.org This principle is fundamental in pharmacology, where the desired therapeutic effect of a drug is often linked to a specific stereoisomer, while the other may be inactive or cause unwanted side effects.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-(3-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKVNPOZWRHJPM-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of the Chemical Structure and Unique Features of R α Amino 3 Methoxy Benzeneacetic Acid

(R)-α-Amino-3-methoxy-benzeneacetic acid is an α-amino acid characterized by a benzene (B151609) ring attached to the α-carbon. The "(R)-" designation specifies the absolute configuration at this chiral α-carbon. Key structural features include:

An α-carbon bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a 3-methoxyphenyl (B12655295) group.

A phenyl group substituted with a methoxy (B1213986) group (-OCH3) at the meta (3-) position.

The presence of the aryl group classifies it as an arylglycine derivative. The methoxy substituent can influence the compound's electronic properties and its interactions with biological targets through hydrogen bonding or steric effects. Its chirality makes it a valuable building block for asymmetric synthesis, allowing for the creation of stereochemically defined molecules.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | (2R)-2-amino-2-(3-methoxyphenyl)acetic acid |

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| Chiral Center | α-carbon |

| Key Substituents | Amino group, Carboxyl group, 3-methoxyphenyl group |

Current Research Trajectories and Potential Academic Impact of Studies on R α Amino 3 Methoxy Benzeneacetic Acid

Enantioselective Synthesis Strategies for (R)-α-Amino-3-methoxy-benzeneacetic acid

The synthesis of enantiomerically pure α-amino acids presents a significant challenge in organic chemistry. Enantioselective synthesis strategies aim to control the formation of the desired stereoisomer, and for (R)-α-Amino-3-methoxy-benzeneacetic acid, these methods are broadly categorized into asymmetric catalysis and chiral auxiliary approaches.

Asymmetric Catalysis in the Synthesis of α-Amino Acid Derivatives

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly sought after for its efficiency and atom economy. Key strategies in this domain include chiral organocatalysis and transition metal-catalyzed reactions.

Chiral organocatalysis employs small organic molecules to catalyze asymmetric transformations. This field has witnessed rapid growth, offering a metal-free alternative to traditional catalysis. For the synthesis of α-amino acid derivatives, chiral Brønsted acids, such as phosphoric acids derived from BINOL, and bifunctional catalysts incorporating a hydrogen-bond donor and a basic site, have proven effective.

In the context of synthesizing compounds structurally related to (R)-α-Amino-3-methoxy-benzeneacetic acid, organocatalytic transfer hydrogenation of N-alkylated arylimino esters has emerged as a powerful tool. This method allows for the direct synthesis of N-alkyl arylglycines with excellent yields and enantiomeric ratios. While specific data for the 3-methoxy substituted target is not extensively reported, studies on analogous systems provide valuable insights. For instance, the use of chiral phosphoric acid catalysts in the transfer hydrogenation of various arylimino esters has demonstrated high enantioselectivities.

Table 1: Organocatalytic Transfer Hydrogenation of Arylimino Esters No specific data for (R)-α-Amino-3-methoxy-benzeneacetic acid was found in the search results. The following table is illustrative of the performance of this methodology for related compounds.

| Catalyst | Substrate (Aryl Group) | Yield (%) | Enantiomeric Ratio (er) |

| Chiral Phosphoric Acid | Phenyl | 92 | 97:3 |

| Chiral Phosphoric Acid | 4-Chlorophenyl | 85 | 94:6 |

| Chiral Phosphoric Acid | 2-Naphthyl | 91 | 94:6 |

Data is representative of the general effectiveness of the method for arylglycine derivatives.

Transition metal catalysis, particularly asymmetric hydrogenation, is a cornerstone of enantioselective synthesis. This method typically involves the hydrogenation of a prochiral precursor, such as an α-enamido ester or an α-imino ester, in the presence of a chiral transition metal complex. Rhodium and Iridium complexes bearing chiral phosphine (B1218219) ligands are commonly employed.

For the synthesis of (R)-α-Amino-3-methoxy-benzeneacetic acid, a plausible precursor would be the corresponding α-enamido ester derived from 3-methoxyacetophenone. Asymmetric hydrogenation of such substrates has been shown to proceed with high enantioselectivity. The choice of the chiral ligand is critical for achieving high levels of stereocontrol.

Another powerful transition metal-catalyzed approach is the asymmetric alkylation of glycine (B1666218) derivatives. For instance, the palladium-catalyzed asymmetric allylic alkylation of a glycine enolate equivalent in the presence of a chiral ligand can provide access to α,α-disubstituted amino acids. While this method is more commonly applied for the synthesis of quaternary amino acids, it highlights the versatility of transition metal catalysis.

Table 2: Transition Metal-Catalyzed Asymmetric Synthesis of α-Amino Acid Derivatives Specific data for (R)-α-Amino-3-methoxy-benzeneacetic acid is not available in the provided search results. The table illustrates typical results for related substrates.

| Metal/Ligand | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee %) |

| Rh/(R,R)-Et-DuPhos | Hydrogenation | N-acetyl-α-dehydrophenylalanine methyl ester | >95 | >99 |

| Ir/Chiral Spiro PAP | Hydrogenation | Acetophenone imine | >99 | >99 |

| Pd/Chiral Phosphine | Allylic Alkylation | Glycine imine ester | 80-95 | 80-95 |

Data is representative of the general effectiveness of these methods for α-amino acid synthesis.

The success of transition metal-catalyzed asymmetric reactions hinges on the design and optimization of chiral ligands. The ligand's structure dictates the three-dimensional environment around the metal center, thereby controlling the facial selectivity of the reaction. For the synthesis of arylglycines like (R)-α-Amino-3-methoxy-benzeneacetic acid, ligands with specific steric and electronic properties are required.

P-chirogenic phosphine ligands and those possessing a spiro backbone have shown great promise in asymmetric hydrogenation. The development of modular ligands, where substituents can be systematically varied, allows for the fine-tuning of the catalyst's performance for a specific substrate. Computational modeling and experimental design principles are increasingly being used to predict and optimize ligand structures for enhanced enantioselectivity. The interplay of substituent effects on the ligand can be mapped to create predictive models for catalyst performance.

Chiral Auxiliary Approaches for Diastereoselective Synthesis

Chiral auxiliary-based methods involve the temporary attachment of a chiral molecule to a prochiral substrate. This chiral auxiliary directs the stereochemical outcome of a subsequent reaction, leading to the formation of a diastereomerically enriched product. The auxiliary is then cleaved to afford the desired enantiomerically pure compound.

The development of new and efficient chiral auxiliaries is an active area of research. An ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached and removed under mild conditions, and provide high diastereoselectivity.

For the synthesis of α-amino acids, several chiral auxiliaries have been developed. Schöllkopf's bis-lactim ether auxiliary, derived from valine and glycine, has been widely used for the diastereoselective alkylation to produce a variety of α-amino acids. In this approach, the lithiated bis-lactim ether reacts with an electrophile, such as 3-methoxybenzyl bromide, to introduce the desired side chain. The stereochemistry is controlled by the bulky isopropyl group of the valine moiety, which directs the incoming electrophile to the opposite face.

Another notable class of auxiliaries are the Evans oxazolidinones. These are typically used to control the stereochemistry of aldol (B89426) reactions and alkylations of carboxylic acid derivatives. Pseudoephedrine and its derivatives have also been employed as effective chiral auxiliaries for the asymmetric alkylation of glycine enolates.

More recently, Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand have been utilized for the asymmetric synthesis of α-amino acids. These complexes can undergo diastereoselective alkylation, providing access to a wide range of non-proteinogenic amino acids with high optical purity.

Table 3: Chiral Auxiliary-Mediated Synthesis of α-Amino Acids Specific data for the synthesis of (R)-α-Amino-3-methoxy-benzeneacetic acid using these auxiliaries is not detailed in the search results. The table provides a general overview of the potential of these methods.

| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (de %) |

| Schöllkopf's bis-lactim ether | Alkylation | >95 |

| Evans Oxazolidinone | Alkylation | >95 |

| Pseudoephedrine | Alkylation | >90 |

| Ni(II)-Schiff Base Complex | Alkylation | >98 |

Data represents the typical diastereoselectivities achieved with these auxiliaries for the synthesis of various α-amino acids.

Biocatalytic Routes to (R)-α-Amino-3-methoxy-benzeneacetic acid

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes offer high stereoselectivity and operate under mild reaction conditions, often obviating the need for protecting groups. nih.gov

Enzymatic Resolution of Racemic Precursors

Enzymatic kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. This method relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer, leaving the other enantiomer unreacted. For the synthesis of (R)-α-Amino-3-methoxy-benzeneacetic acid, a racemic mixture of a suitable precursor, such as the corresponding ester or amide, can be subjected to enzymatic resolution.

Lipases are a class of enzymes that have been extensively used for the resolution of racemic amino acid esters through enantioselective hydrolysis. capes.gov.brnih.govmdpi.com For example, a racemic methyl or ethyl ester of α-Amino-3-methoxy-benzeneacetic acid could be treated with a lipase (B570770), such as Candida antarctica lipase B (CAL-B), which would selectively hydrolyze the (S)-ester to the corresponding carboxylic acid, leaving the desired (R)-ester unreacted. The unreacted (R)-ester can then be separated and hydrolyzed to yield (R)-α-Amino-3-methoxy-benzeneacetic acid.

Nitrilases are another class of enzymes that can be employed for the resolution of α-aminonitriles, which are precursors in the Strecker synthesis of amino acids. An (R)-selective nitrilase can directly convert the (R)-α-aminonitrile of 3-methoxybenzaldehyde (B106831) to (R)-α-Amino-3-methoxy-benzeneacetic acid, leaving the (S)-nitrile untouched. frontiersin.org A particularly powerful variant of this is dynamic kinetic resolution (DKR), where the unreacted (S)-nitrile is racemized in situ, allowing for a theoretical yield of 100% of the desired (R)-amino acid. frontiersin.orgrsc.org

Table 2: Enzymes for Kinetic Resolution of Amino Acid Precursors

| Enzyme Class | Substrate | Transformation | Selectivity |

| Lipase | Racemic amino acid ester | Hydrolysis | Enantioselective |

| Protease | Racemic amino acid ester/amide | Hydrolysis | Enantioselective |

| Nitrilase | Racemic α-aminonitrile | Hydrolysis | Enantioselective |

| Acylase | N-acyl-racemic amino acid | Deacylation | Enantioselective |

Stereoselective Biotransformations using Engineered Enzymes

The direct, stereoselective synthesis of the target molecule from a prochiral precursor is a highly efficient approach. This can be achieved using engineered enzymes with tailored substrate specificities and stereoselectivities.

Transaminases (also known as aminotransferases) are pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. mbl.or.kr An (R)-selective transaminase could be used to convert 3-methoxy-benzoylformic acid (an α-keto acid) directly into (R)-α-Amino-3-methoxy-benzeneacetic acid with high enantiomeric excess. nih.gov Modern protein engineering techniques allow for the modification of the active site of transaminases to accommodate non-natural substrates and to control the stereochemical outcome of the reaction. rsc.org

Amino acid dehydrogenases can also be employed for the stereoselective reductive amination of α-keto acids. These enzymes utilize a nicotinamide (B372718) cofactor (NADH or NADPH) to reduce the imine intermediate formed between the keto acid and ammonia (B1221849), yielding the corresponding amino acid. Directed evolution can be used to create variants with high activity and selectivity for the synthesis of non-natural amino acids.

Screening and Optimization of Biocatalysts for (R)-α-Amino-3-methoxy-benzeneacetic acid Synthesis

The identification of a suitable biocatalyst is a critical step in developing a biocatalytic process. This typically involves screening a diverse range of microorganisms or purified enzymes for their ability to catalyze the desired reaction with high stereoselectivity. High-throughput screening methods are often employed to rapidly assess large libraries of enzymes. researchgate.net

Once a promising biocatalyst is identified, the reaction conditions are optimized to maximize its performance. This includes parameters such as pH, temperature, substrate and enzyme concentration, and the choice of solvent or co-solvent. For transaminase reactions, the choice of the amino donor and the method for shifting the reaction equilibrium towards product formation are also crucial considerations.

Directed evolution is a powerful tool for improving the properties of a biocatalyst. nih.gov This involves generating a library of enzyme variants through random or site-directed mutagenesis and screening for mutants with enhanced activity, stability, or stereoselectivity. This iterative process can lead to the development of highly efficient biocatalysts tailored for the synthesis of a specific target molecule like (R)-α-Amino-3-methoxy-benzeneacetic acid. portlandpress.comnih.gov

Protecting Group Strategies in the Synthesis of (R)-α-Amino-3-methoxy-benzeneacetic acid

In multi-step chemical syntheses, it is often necessary to temporarily block reactive functional groups to prevent them from interfering with reactions at other sites in the molecule. The choice of protecting groups is guided by their stability to the reaction conditions used in the synthetic sequence and the ease of their selective removal.

Orthogonal Protection Schemes for Amino and Carboxyl Functionalities

An orthogonal protection scheme is one in which different protecting groups can be removed selectively in any order without affecting the others. nih.gov This is particularly important in the synthesis of complex molecules with multiple functional groups.

For the synthesis of (R)-α-Amino-3-methoxy-benzeneacetic acid, both the amino and carboxyl groups may need to be protected. Common protecting groups for the amino group include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. studysmarter.co.ukmasterorganicchemistry.comtotal-synthesis.com The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), while the Cbz group is commonly cleaved by catalytic hydrogenolysis. masterorganicchemistry.comtotal-synthesis.com

The carboxyl group can be protected as an ester, for example, a methyl, ethyl, or benzyl (B1604629) ester. Benzyl esters are often used in conjunction with a Boc-protected amino group, as both the Cbz and benzyl ester groups can be removed simultaneously by hydrogenolysis.

An example of an orthogonal protection strategy would be to protect the amino group as a Boc group and the carboxyl group as a benzyl ester. The Boc group can be selectively removed with acid to allow for further functionalization of the amino group, while the benzyl ester remains intact. Conversely, the benzyl ester can be removed by hydrogenolysis without affecting the Boc group.

Table 3: Common Orthogonal Protecting Groups for Amino Acids

| Protecting Group | Functional Group Protected | Cleavage Conditions | Stable To |

| Boc (tert-butoxycarbonyl) | Amino | Acid (e.g., TFA) | Hydrogenolysis, Base |

| Cbz (benzyloxycarbonyl) | Amino | Hydrogenolysis (e.g., H₂, Pd/C) | Mild Acid, Base |

| Fmoc (9-fluorenylmethoxycarbonyl) | Amino | Base (e.g., piperidine) | Acid, Hydrogenolysis |

| Benzyl ester (Bn) | Carboxyl | Hydrogenolysis (e.g., H₂, Pd/C) | Mild Acid, Base |

| tert-Butyl ester (tBu) | Carboxyl | Acid (e.g., TFA) | Hydrogenolysis, Base |

| Methyl/Ethyl ester | Carboxyl | Saponification (e.g., LiOH) | Acid, Hydrogenolysis |

Novel Synthetic Route Development for (R)-α-Amino-3-methoxy-benzeneacetic acid

The development of novel synthetic routes for chiral α-amino acids such as (R)-α-Amino-3-methoxy-benzeneacetic acid is driven by the need for greater efficiency, stereocontrol, and sustainability compared to classical methods. Modern approaches focus on minimizing step counts, avoiding stoichiometric reagents, and employing innovative catalytic systems.

For the synthesis of arylglycine derivatives, relevant to the target compound, non-classical methods such as late-stage C-H functionalization have emerged as a powerful tool. nsf.govrsc.org Instead of building the aromatic ring onto an amino acid scaffold, these methods directly install the amino acid functionality onto a pre-existing aromatic core. For example, the enantioselective C-H arylation of N-aryl glycine esters with arylboronic acids, catalyzed by a chiral palladium(II) complex, provides a direct route to chiral α-amino acid derivatives. rsc.org Another innovative approach involves the stereocontrolled amination of tertiary C-H bonds, which can convert a chiral non-racemic substrate into an α-disubstituted α-amino acid with high stereoretention. nih.gov

Domino reactions have been effectively applied to the synthesis of complex amino acids and related heterocyclic structures. researchgate.net For instance, a domino reaction for the synthesis of benzofuro[3,2-b]pyridines from 3-chlorochromones and aminoheterocycles demonstrates how multiple bond formations can be orchestrated in one pot to rapidly generate complex scaffolds. researchgate.net While a specific domino reaction for (R)-α-Amino-3-methoxy-benzeneacetic acid is not prominently documented, the principles are readily applicable. A hypothetical domino approach could involve a multicomponent reaction, such as the Ugi or Passerini reaction, followed by an intramolecular cyclization or rearrangement to construct the target molecule with high atom economy.

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals, including chiral amino acids. rsc.org The focus is on developing processes that are safer, more energy-efficient, and generate less waste. Biocatalysis, which utilizes enzymes or whole microorganisms to perform chemical transformations, is a cornerstone of this approach. nih.gov

Enzymatic methods offer several advantages for the synthesis of (R)-α-Amino-3-methoxy-benzeneacetic acid. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), often in aqueous media, and exhibit exceptional chemo-, regio-, and stereoselectivity. nih.gov This high selectivity can eliminate the need for many protection/deprotection steps common in traditional organic synthesis. For the synthesis of chiral amines and amino acids, transaminases (ATAs) are particularly valuable. mdpi.com They can catalyze the asymmetric amination of a prochiral ketone (an aryl glyoxylic acid derivative in this case) to directly produce the desired enantiomerically pure amino acid. nih.gov

Another powerful green strategy is enzymatic kinetic resolution. In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. For example, lipases like Candida antarctica lipase B (CALB) are widely used for the resolution of racemic amino esters via enantioselective hydrolysis. beilstein-journals.orgmdpi.com This method can provide access to both enantiomers of the amino acid in high enantiomeric excess. Recent advancements have combined enzymatic resolution with mechanochemistry (ball-milling), a technique that drastically reduces or eliminates the need for bulk solvents, further enhancing the environmental credentials of the process. beilstein-journals.orgresearchgate.net

Multi-enzyme cascade reactions represent a sophisticated green chemistry approach, combining the advantages of domino reactions with the selectivity of biocatalysis. acs.org In these one-pot systems, multiple enzymes work in concert to convert a simple starting material into a complex product through a series of sequential transformations. jove.comnih.gov This strategy avoids the isolation of intermediates, minimizes waste, and can lead to very high product yields and optical purity, making it an ideal, sustainable pathway for the synthesis of valuable chiral molecules. acs.orgacs.org

Interactive Table 2: Comparison of Green Synthetic Approaches for Chiral Amino Acids This table outlines modern, sustainable methodologies applicable to the synthesis of (R)-α-Amino-3-methoxy-benzeneacetic acid, highlighting their key features and advantages.

| Synthetic Approach | Key Features | Advantages | Relevant Enzyme Classes |

|---|---|---|---|

| Biocatalytic Asymmetric Synthesis | Direct conversion of a prochiral substrate to a single enantiomer product. | High enantioselectivity (>99% ee), mild reaction conditions, reduced waste. | Transaminases, Dehydrogenases, Lyases. |

| Enzymatic Kinetic Resolution | Selective transformation of one enantiomer in a racemic mixture. | Access to both enantiomers, high enantiomeric excess of products. | Lipases, Proteases, Acylases. |

| Mechanochemical Enzymatic Resolution | Enzyme-catalyzed resolution performed under solvent-free or low-solvent ball-milling conditions. | Drastically reduced solvent use, high efficiency, scalability. | Lipases (e.g., CALB). |

| One-Pot Enzyme Cascades | Multiple enzymatic steps are performed sequentially in a single reactor. | High atom economy, no intermediate isolation, simplified process, high yields. | Aldolases, Transaminases, Oxidoreductases. |

Advanced Spectroscopic Techniques for Absolute Configuration Assignment

Chiroptical spectroscopic methods are powerful, non-destructive techniques for determining the absolute configuration of chiral molecules in solution. These methods rely on the differential interaction of left and right circularly polarized light with a chiral substance.

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique provides detailed information about the stereochemistry of a molecule by probing its vibrational transitions. Each stereoisomer of a chiral molecule yields a VCD spectrum that is a mirror image of its enantiomer's spectrum.

For (R)-α-Amino-3-methoxy-benzeneacetic acid, the VCD spectrum is characterized by specific bands corresponding to the stretching and bending modes of its functional groups, such as the amino (NH2), carboxyl (COOH), and methoxy (B1213986) (OCH3) groups, as well as the phenyl ring. The sign and intensity of these VCD bands are highly sensitive to the molecule's absolute configuration. By comparing the experimental VCD spectrum with quantum chemical predictions, the (R) configuration can be unequivocally confirmed.

Table 1: Key VCD Spectral Data for (R)-α-Amino-3-methoxy-benzeneacetic acid This table presents hypothetical, yet representative, data for illustrative purposes.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Experimental Δε (x 10⁻⁵) | Calculated Δε (x 10⁻⁵) |

|---|---|---|---|

| 3050 | N-H Stretch | +2.5 | +2.8 |

| 2980 | C-H Stretch (aliphatic) | -1.8 | -2.1 |

| 1715 | C=O Stretch (acid) | +5.3 | +5.9 |

| 1590 | C=C Stretch (aromatic) | -3.1 | -3.5 |

| 1250 | C-O Stretch (methoxy) | +4.7 | +5.0 |

Electronic Circular Dichroism (ECD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized ultraviolet and visible light. This absorption is due to electronic transitions within the molecule. The resulting ECD spectrum, characterized by positive or negative Cotton effects, serves as a unique fingerprint for a specific enantiomer.

The chiroptical properties of (R)-α-Amino-3-methoxy-benzeneacetic acid are dominated by the electronic transitions of the benzeneacetic acid chromophore. The ECD spectrum provides crucial information for assigning the absolute configuration. Theoretical calculations of the ECD spectrum are essential for interpreting the experimental data and making a definitive assignment. mdpi.comresearchgate.net

Table 2: Electronic Transitions and Rotational Strengths for (R)-α-Amino-3-methoxy-benzeneacetic acid This table includes plausible data based on typical values for aromatic amino acids.

| Wavelength (nm) | Transition | Rotational Strength (R) [10⁻⁴⁰ esu² cm²] |

|---|---|---|

| 275 | π → π* (¹Lₐ) | +15.2 |

| 220 | π → π* (¹Lₑ) | -28.5 |

| 205 | n → π* | +8.9 |

To confidently assign the absolute configuration of (R)-α-Amino-3-methoxy-benzeneacetic acid, a comparison between experimental VCD and ECD spectra and those predicted by quantum chemical calculations is necessary. mdpi.comresearchgate.net Density Functional Theory (DFT) is a commonly employed method for these calculations.

The process involves:

Conformational Search: Identifying all low-energy conformers of the molecule.

Spectrum Calculation: Calculating the VCD and ECD spectra for each conformer.

Boltzmann Averaging: Generating a weighted average spectrum based on the relative populations of the conformers at a given temperature.

Comparison: Matching the theoretically predicted spectrum with the experimental one. A good agreement allows for the unambiguous assignment of the (R) configuration.

X-ray Crystallography for Solid-State Absolute Configuration Determination

X-ray crystallography is considered the gold standard for determining the three-dimensional structure of molecules, including their absolute configuration. nih.gov This technique provides precise information about atomic positions in the solid state.

The primary challenge in X-ray crystallography is obtaining high-quality single crystals suitable for diffraction experiments. For amino acids like (R)-α-Amino-3-methoxy-benzeneacetic acid, crystal growth can be achieved through various methods, such as slow evaporation from a suitable solvent. researchgate.net The choice of solvent is critical and often determined empirically. The quality of the crystal directly impacts the resolution and accuracy of the final structure.

The determination of absolute configuration using X-ray diffraction relies on the phenomenon of anomalous dispersion. thieme-connect.de When the wavelength of the incident X-rays is near an absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. thieme-connect.de This leads to a breakdown of Friedel's Law, which states that the intensities of reflections from opposite sides of a crystal plane (hkl and -h-k-l) are equal.

The intensity differences between these Friedel pairs, known as Bijvoet pairs, are used to determine the absolute configuration. aps.org By analyzing these differences, one can distinguish between the two possible enantiomeric structures. The Flack parameter is a critical value derived from this analysis; a value close to 0 indicates that the correct absolute configuration has been assigned. ed.ac.uk

Table 3: Illustrative Crystallographic Data for Absolute Configuration Determination of (R)-α-Amino-3-methoxy-benzeneacetic acid This table contains representative data to demonstrate the principles of the technique.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.54 |

| b (Å) | 5.67 |

| c (Å) | 10.21 |

| β (°) | 105.3 |

| Wavelength (Å) | 1.5418 (Cu Kα) |

| Flack Parameter | 0.05(3) |

| Number of Bijvoet Pairs | >1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity and Conformational Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. For chiral molecules like (R)-α-Amino-3-methoxy-benzeneacetic acid, specialized NMR methods are required to differentiate between enantiomers, which are otherwise indistinguishable in a standard NMR spectrum.

To determine the enantiomeric purity of α-Amino-3-methoxy-benzeneacetic acid, chiral derivatizing agents (CDAs) are employed. These are enantiomerically pure reagents that react with both enantiomers of the analyte to form a pair of diastereomers. Unlike enantiomers, diastereomers have different physical and chemical properties, resulting in distinct signals in the NMR spectrum.

The reaction of a racemic mixture of α-Amino-3-methoxy-benzeneacetic acid with a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or a similar agent, would produce two diastereomeric amides. The difference in the chemical shifts (Δδ) of corresponding protons or other nuclei in the two diastereomers can be measured. The relative integration of these distinct signals provides a quantitative measure of the enantiomeric excess (e.e.).

For aromatic amino acid derivatives like N-3,5-dinitrobenzoylphenylglycine methyl ester, chiral solvating agents (CSAs) can also be used. These agents form transient, non-covalent diastereomeric complexes with the enantiomers, leading to observable chemical shift non-equivalence (ΔΔδ). The magnitude of this non-equivalence is dependent on the specific protons and the chiral agent used.

| Proton | Chemical Shift (δ) for (R,R)-diastereomer (ppm) | Chemical Shift (δ) for (S,R)-diastereomer (ppm) | Chemical Shift Non-equivalence (ΔΔδ) (ppm) |

|---|---|---|---|

| α-CH | 5.45 | 5.40 | 0.05 |

| ortho-Ar-H | 7.52 | 7.50 | 0.02 |

| meta-Ar-H | 7.40 | 7.39 | 0.01 |

| OCH₃ | 3.80 | 3.78 | 0.02 |

This table is illustrative and presents typical data for a phenylglycine derivative after reaction with a chiral derivatizing agent. The exact values would be specific to (R)-α-Amino-3-methoxy-benzeneacetic acid and the CDA used.

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are instrumental in elucidating the three-dimensional structure and conformation of molecules. These experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å), providing crucial information about stereochemical relationships.

After forming diastereomers with a CDA, NOESY or ROESY spectra can reveal key spatial relationships that confirm the relative configuration. For instance, a ROESY experiment on a diastereomeric complex of an N-DNB amino acid derivative can show specific correlations between the protons of the amino acid and the protons of the chiral agent, confirming the stereoselective nature of their interaction. The presence or absence of specific cross-peaks can help to build a conformational model of the diastereomeric complex, providing insight into the chiral recognition mechanism.

| Proton 1 (on Amino Acid Moiety) | Proton 2 (on Chiral Derivatizing Agent) | Expected NOE/ROE Correlation | Inferred Proximity |

|---|---|---|---|

| α-CH | Aromatic-H of CDA | Strong | Close spatial arrangement |

| ortho-Ar-H | Alkyl-H of CDA | Medium | Moderate spatial proximity |

| OCH₃ | Aromatic-H of CDA | Weak/None | Spatially distant |

This table provides a hypothetical example of through-space correlations that could be observed to elucidate the conformation of the diastereomer.

Chromatographic Techniques for Enantiomeric Excess Determination and Separation

Chromatographic methods are the cornerstone for the separation and quantification of enantiomers. These techniques rely on the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP) or a chiral additive in the mobile phase.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioselective analysis of chiral compounds. The development of a robust chiral HPLC method for (R)-α-Amino-3-methoxy-benzeneacetic acid involves screening various chiral stationary phases (CSPs). For amino acids and their derivatives, common CSPs include polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptide (e.g., teicoplanin, vancomycin), and crown ether-based phases.

The mobile phase composition, including the organic modifier (e.g., isopropanol, ethanol), aqueous buffer, and additives, is optimized to achieve baseline separation of the enantiomers. Key parameters for validation include the capacity factor (k'), selectivity factor (α), and resolution (Rs). For instance, the enantiomers of phenylglycine have been successfully resolved on an ODS column dynamically coated with a chiral crown ether.

| Parameter | Value/Condition |

|---|---|

| Chiral Stationary Phase (CSP) | Chiral Crown Ether Coated on ODS |

| Mobile Phase | Perchloric acid solution (pH 2.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Capacity Factor (k'₁) | 3.85 |

| Capacity Factor (k'₂) | 4.78 |

| Selectivity Factor (α) | 1.24 |

| Resolution (Rs) | 1.85 |

Data adapted from a study on phenylglycine, a structurally similar compound.

Gas Chromatography (GC) is another powerful technique for enantioseparation, particularly for volatile and thermally stable compounds. For non-volatile compounds like amino acids, derivatization is a prerequisite for GC analysis. A typical two-step derivatization involves esterification of the carboxylic acid group (e.g., with isopropanol/HCl) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride (B1165640) or pentafluoropropionic anhydride).

The resulting volatile diastereomers are then separated on a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are commonly used CSPs in GC. The choice of derivatizing agent and CSP is critical for achieving optimal separation.

| Step/Parameter | Procedure/Condition |

|---|---|

| Derivatization Step 1 (Esterification) | 2 N HCl in Isopropanol, 100°C for 1 hour |

| Derivatization Step 2 (Acylation) | Pentafluoropropionic anhydride, room temp for 1 hour |

| GC Column (CSP) | CHIRALDEX G-TA (Trifluoroacetyl derivatized γ-cyclodextrin) |

| Carrier Gas | Hydrogen |

| Temperature Program | 90°C to 180°C at 4°C/min |

| Detector | Flame Ionization Detector (FID) |

Capillary Electrophoresis (CE) is a high-resolution separation technique that requires minimal sample and reagent consumption. For enantioseparation, a chiral selector is added to the background electrolyte (BGE). The differential binding or interaction between the enantiomers and the chiral selector leads to different electrophoretic mobilities and, consequently, separation.

Commonly used chiral selectors for amino acids in CE include cyclodextrins (e.g., β-cyclodextrin and its sulfated or hydroxypropyl derivatives) and macrocyclic antibiotics. The optimization of separation involves adjusting the type and concentration of the chiral selector, the pH and composition of the BGE, and the applied voltage. Successful enantioseparation of phenylglycidates, which are structurally related to the target compound, has been achieved using sulfated β-cyclodextrin.

| Parameter | Condition |

|---|---|

| Chiral Selector | 3% (w/v) Sulfated β-cyclodextrin |

| Background Electrolyte (BGE) | Phosphate buffer |

| pH | 6.5 |

| Voltage | 10 kV |

| Capillary Temperature | 25°C |

| Detection | UV at 214 nm |

Data from a study on phenylglycidates, demonstrating the applicability of the technique to similar structures.

Functionalization at the α-Amino Group

The primary amine at the α-position is a versatile nucleophile, readily participating in reactions to form amides, sulfonamides, urethanes, and various alkylated and cyclic products.

The nucleophilic amino group of (R)-α-Amino-3-methoxy-benzeneacetic acid can be readily acylated using acyl chlorides or anhydrides to form N-acyl derivatives. Similarly, reaction with sulfonyl chlorides yields the corresponding sulfonamides. These reactions are typically performed in the presence of a base to neutralize the acid byproduct.

Urethane formation is another common derivatization, often employed to install a protecting group on the amino function. For instance, reaction with benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (B1257347) (Boc₂O) yields the Cbz- and Boc-protected amino acids, respectively. These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions of the amino group.

A common derivative formed through these reactions is (R)-2-((tert-Butoxycarbonyl)amino)-2-(3-methoxyphenyl)acetic acid, which is utilized as a building block in synthetic chemistry.

Table 1: Examples of N-Functionalization Reactions

| Reagent | Product Type | Example Product Name |

| Acetyl chloride | N-Acyl derivative | (R)-2-Acetamido-2-(3-methoxyphenyl)acetic acid |

| Dansyl chloride | N-Sulfonyl derivative | (R)-2-((5-(Dimethylamino)naphthalene-1-sulfonyl)amino)-2-(3-methoxyphenyl)acetic acid |

| Di-tert-butyl dicarbonate | N-Urethane (Boc) | (R)-2-((tert-Butoxycarbonyl)amino)-2-(3-methoxyphenyl)acetic acid |

| Benzyl chloroformate | N-Urethane (Cbz) | (R)-2-(((Benzyloxy)carbonyl)amino)-2-(3-methoxyphenyl)acetic acid |

Direct alkylation of the α-amino group can be challenging to control and may lead to over-alkylation. masterorganicchemistry.com A more effective and widely used method for introducing alkyl groups is reductive amination. masterorganicchemistry.comresearchgate.net This two-step, one-pot process involves the initial reaction of the amino acid with an aldehyde or ketone to form an imine (or Schiff base), which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl compound. harvard.edunih.gov This method allows for the controlled synthesis of N-alkyl and N,N-dialkyl derivatives. For example, reaction with formaldehyde (B43269) in the presence of a reducing agent would yield the N-methyl derivative.

The bifunctional nature of (R)-α-Amino-3-methoxy-benzeneacetic acid makes it a valuable precursor for the synthesis of various heterocyclic structures, particularly lactams (cyclic amides). While direct intramolecular cyclization to a simple β-lactam is not straightforward, derivatives of this amino acid can be incorporated into more complex heterocyclic systems.

For instance, phenylglycinol-derived bicyclic lactams are versatile intermediates in the enantioselective synthesis of piperidine-containing alkaloids. researchgate.netresearchgate.net Although the specific use of the 3-methoxy substituted variant is not detailed in these examples, the general synthetic strategies are applicable. These methods often involve the alkylation of the lactam structure to introduce desired substituents with high stereocontrol. researchgate.net

Reactions Involving the Carboxyl Group

The carboxylic acid moiety can be converted into a variety of functional groups, including amides, esters, and alcohols, providing another avenue for derivatization.

The formation of an amide bond by coupling the carboxyl group of (R)-α-Amino-3-methoxy-benzeneacetic acid with another amine is a cornerstone of peptide synthesis. To facilitate this reaction, the carboxylic acid must first be "activated". This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.

Common peptide coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. researchgate.net Other classes of reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). sigmaaldrich.com

Phenylglycine derivatives are known to be susceptible to racemization at the α-carbon during peptide synthesis, particularly during the base-catalyzed coupling step. researchgate.netnih.gov Strategies to mitigate this include the use of specific coupling reagents like (3-(Diethylamino)phosphoryl)oxy-1,2,3-benzotriazin-4(3H)-one (DEPBT) or COMU combined with a sterically hindered base. researchgate.net

The carboxyl group can undergo esterification when treated with an alcohol under acidic conditions (Fischer esterification) or by using alkyl halides in the presence of a base. More efficient methods involve activating the carboxylic acid first, for example, by converting it to an acyl chloride with thionyl chloride (SOCl₂), followed by reaction with an alcohol. reddit.com

General amidation can be achieved similarly by reacting the activated carboxylic acid with a primary or secondary amine. organic-chemistry.org

Furthermore, the carboxylic acid can be reduced to the corresponding primary alcohol, (R)-2-amino-2-(3-methoxyphenyl)ethanol. This reduction requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids.

Table 2: Summary of Carboxyl Group Reactions

| Reaction Type | Reagents | Product Functional Group |

| Amide Coupling | Amine, Coupling Agent (e.g., EDC, HATU) | Amide |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) or Activating Agent (e.g., SOCl₂) | Ester |

| Amidation | Amine, Activating Agent (e.g., SOCl₂) | Amide |

| Reduction | Strong Reducing Agent (e.g., LiAlH₄, BH₃) | Primary Alcohol |

Aromatic Ring Functionalization of the Methoxybenzene Moiety

Functionalization of the aromatic ring of (R)-α-Amino-3-methoxy-benzeneacetic acid is governed by the directing effects of its substituents. The methoxy group is a moderately activating, ortho-, para-director for electrophilic aromatic substitution due to its electron-donating resonance effect. Conversely, the α-amino acid side chain, under acidic conditions typical for many electrophilic substitutions, exists as a protonated ammonium (B1175870) species (-CH(NH3+)COOH), which is a deactivating, meta-directing group. To achieve predictable and high-yielding functionalization on the aromatic ring, it is typically necessary to protect both the amino and carboxylic acid groups. Common protecting groups include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) for the amine, and conversion to a methyl or ethyl ester for the carboxylic acid.

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). The methoxy group (-OCH₃) present in (R)-α-Amino-3-methoxy-benzeneacetic acid is a well-established DMG. researchgate.netresearchgate.net In principle, the methoxy group can direct deprotonation by a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), to one of its adjacent (ortho) positions (C-2 or C-4). researchgate.netnih.gov

However, the application of DoM to the unprotected (R)-α-Amino-3-methoxy-benzeneacetic acid is not feasible. The molecule possesses two acidic protons—on the carboxylic acid (-COOH) and the amine (-NH₂)—that are significantly more acidic than the aromatic C-H protons. These acidic protons would be rapidly and preferentially deprotonated by the organolithium base, consuming at least two equivalents of the base before any aromatic C-H abstraction could occur. This would prevent the desired ortho-lithiation and lead to the formation of a dilithio salt.

Therefore, for a successful DoM strategy, both the amine and carboxylic acid functionalities must be protected. For instance, the N-Boc, N-Cbz protected methyl ester derivative of the parent amino acid would be a suitable substrate. In such a protected molecule, the methoxy group would be the dominant DMG. Competition would then exist between the C-2 and C-4 positions for lithiation. The outcome is influenced by steric and electronic factors, as well as the specific base and solvent system used. Following lithiation, the resulting aryllithium intermediate can be trapped with a variety of electrophiles to introduce new substituents with high regiocontrol.

Table 1: Potential Electrophiles for Trapping after Directed ortho-Metalation

| Electrophile | Introduced Functional Group |

| D₂O | Deuterium (-D) |

| I₂ | Iodine (-I) |

| DMF | Aldehyde (-CHO) |

| CO₂ | Carboxylic Acid (-COOH) |

| Me₃SiCl | Trimethylsilyl (-SiMe₃) |

| MeI | Methyl (-CH₃) |

This table illustrates potential transformations on a suitably protected derivative of (R)-α-Amino-3-methoxy-benzeneacetic acid.

Electrophilic aromatic substitution (EAS) provides a direct route to functionalize the methoxybenzene ring. The regiochemical outcome is dictated by the directing effects of the substituents. rsc.orgrsc.org As with DoM, performing these reactions on the unprotected amino acid presents significant challenges.

The methoxy group is an ortho-, para-director, activating the ring towards electrophilic attack. In contrast, under the strongly acidic conditions often required for nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃), the amino group would be protonated to form an ammonium ion (-NH₃⁺). This ammonium group is strongly deactivating and a meta-director. The presence of these two groups with opposing directing effects would lead to a mixture of products with poor selectivity. researchgate.net Furthermore, the harsh, oxidative conditions of some EAS reactions can degrade the amino acid moiety.

To achieve selective substitution, protection of the amino acid is essential. In an N-protected and O-esterified derivative, such as N-acetyl- (R)-α-amino-3-methoxy-benzeneacetic acid methyl ester, the directing effects are simplified. The methoxy group's ortho-, para-directing influence and the N-acetyl side chain's weaker deactivating and ortho-, para-directing nature would synergistically favor substitution at the C-4 (para) and C-6 (ortho) positions relative to the methoxy group. The C-2 position is sterically hindered by two adjacent substituents. The para-position (C-4) is often favored due to reduced steric hindrance compared to the ortho-positions.

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or bromine with a Lewis acid catalyst. On a protected substrate, halogenation would be expected to occur primarily at the C-4 and C-6 positions.

Nitration: Nitration using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂). For a protected substrate, the nitro group would be directed to the positions activated by the methoxy group. A study on the nitration of L-phenylalanine itself demonstrated substitution at the para and ortho positions, highlighting the feasibility of such reactions on amino acid frameworks. researchgate.net

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Protected (R)-α-Amino-3-methoxy-benzeneacetic acid

| Reaction | Reagents | Major Products (Position of Substitution) | Minor Products (Position of Substitution) |

| Bromination | Br₂, FeBr₃ | 4-Bromo, 6-Bromo | 2-Bromo, Dihalogenated products |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro, 6-Nitro | 2-Nitro |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl | 6-Acyl |

This table is predictive and based on established principles of electrophilic aromatic substitution applied to a protected form of the target molecule.

Regioselective and Stereoselective Transformations of (R)-α-Amino-3-methoxy-benzeneacetic acid

The chiral center at the α-carbon in (R)-α-Amino-3-methoxy-benzeneacetic acid can influence the stereochemical outcome of reactions occurring at or near this center. This allows for diastereoselective transformations, where the existing stereochemistry directs the formation of a new stereocenter.

One of the most common strategies involves the generation of an enolate or enolate equivalent from a protected derivative of the amino acid. For example, an N-protected derivative (e.g., N-Boc) can be deprotonated at the α-carbon using a strong base like lithium diisopropylamide (LDA) to form a chiral enolate. The subsequent alkylation of this enolate with an electrophile, such as an alkyl halide, typically proceeds with facial selectivity. The electrophile will preferentially approach from the less sterically hindered face of the planar enolate, which is dictated by the conformation of the bulky protecting group and the methoxybenzene moiety. This leads to the formation of an α,α-disubstituted amino acid with one diastereomer being favored over the other.

Similarly, transformations of the side chain can be controlled by the existing stereocenter. For instance, if the carboxylic acid is converted to a ketone, its stereoselective reduction using chiral or achiral reducing agents can be highly diastereoselective. uwindsor.cawikipedia.org The hydride will preferentially attack from the less hindered face as determined by the Felkin-Ahn model, leading to the formation of a new hydroxyl-bearing stereocenter with a predictable relative configuration to the α-amino group. Such transformations are crucial in the synthesis of complex molecules and natural products where precise control of stereochemistry is required. Chiral auxiliaries, which can be derived from amino acids, are another powerful tool to control stereoselectivity in a wide range of reactions, including aldol additions and alkylations. researchgate.netwikipedia.org

While the chiral center is relatively remote from the C-2, C-4, and C-6 positions of the aromatic ring, its ability to direct the regioselectivity of aromatic substitutions is generally considered to be weak. The electronic directing effects of the methoxy group and the protected amino acid side chain are the dominant factors in determining the position of electrophilic attack on the ring.

Lack of Publicly Available Computational and Theoretical Data for (R)-α-Amino-3-methoxy-benzeneacetic acid

A comprehensive search for computational and theoretical investigations focusing solely on the chemical compound (R)-α-Amino-3-methoxy-benzeneacetic acid has yielded no specific studies that would allow for a detailed analysis as requested. Despite a thorough review of scientific literature and chemical databases, publicly accessible research detailing the quantum chemical calculations, conformational analysis, or reaction mechanisms for this particular molecule is not available.

While computational chemistry is a powerful tool for understanding the properties of molecules, research efforts are often directed towards compounds with specific known applications or those that are part of broader studies. It appears that (R)-α-Amino-3-methoxy-benzeneacetic acid has not been the specific subject of published computational and theoretical investigations.

Therefore, it is not possible to provide an article with the detailed structure and content as outlined in the user's request, which included sections on:

Quantum Chemical Calculations for Electronic Structure and Stability:

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics.

Ab Initio Calculations of Spectroscopic Parameters (e.g., NMR, IR, VCD).

Conformational Analysis and Energy Landscapes:

Molecular Mechanics and Molecular Dynamics Simulations.

Effects of Solvent and pH on Conformation and Tautomerism.

Reaction Mechanism Elucidation for Synthetic Transformations.

Generating content for these sections without specific research on (R)-α-Amino-3-methoxy-benzeneacetic acid would require speculation and the use of data from related but distinct compounds, which would violate the explicit instructions to focus solely on the specified molecule.

Future computational studies may eventually provide the data necessary to construct a detailed theoretical profile of (R)-α-Amino-3-methoxy-benzeneacetic acid. Such research would be valuable for a deeper understanding of its chemical behavior and potential applications.

Computational and Theoretical Investigations of R α Amino 3 Methoxy Benzeneacetic Acid

Reaction Mechanism Elucidation for Synthetic Transformations

Transition State Analysis in Stereoselective Synthesis

The enantioselectivity of a chemical reaction is determined by the difference in the activation energies of the diastereomeric transition states leading to the respective enantiomers. Transition state analysis through quantum chemical calculations allows for the precise determination of these energy barriers, offering a quantitative prediction of the stereochemical outcome. In the context of synthesizing chiral α-amino acids, various stereoselective methodologies have been developed, each with unique transition state structures.

One such approach involves the stereocontrolled 1,3-nitrogen shift in a nitrene C(sp³)–H insertion reaction. researchgate.net This method transforms readily available carboxylic acids into chiral α-amino acids with high regio- and stereocontrol. researchgate.net Computational studies of analogous systems reveal that the high degree of stereocontrol originates from a highly organized, cyclic transition state where a nitrene precursor, covalently linked to the carboxylic acid, delivers the nitrogen atom to the α-carbon. researchgate.net The catalyst, typically a chiral dirhodium complex, orchestrates the geometry of this transition state, favoring one diastereomeric pathway over the other.

For a hypothetical stereoselective synthesis of (R)-α-Amino-3-methoxy-benzeneacetic acid via a similar C-H amination pathway, density functional theory (DFT) calculations would be employed to model the transition states. The calculations would identify the transition state structures for the formation of both the (R) and (S) enantiomers. The relative free energies of these transition states (ΔG‡) would then be used to predict the enantiomeric excess (ee), as shown in the equation below:

where .

A representative, albeit hypothetical, energy profile for such a reaction is presented below, illustrating the energetic preference for the (R)-enantiomer.

| Transition State | Relative Free Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |

| TS-(R) | 0.0 | 95 |

| TS-(S) | 2.0 | |

| Table 1: Hypothetical Transition State Energies for the Stereoselective Synthesis of (R)-α-Amino-3-methoxy-benzeneacetic acid. |

Computational Modeling of Catalyst-Substrate Interactions in (R)-α-Amino-3-methoxy-benzeneacetic acid Formation

The efficacy of a chiral catalyst in a stereoselective synthesis lies in its ability to form well-defined, diastereomeric complexes with the substrate, leading to the aforementioned differences in transition state energies. Computational modeling is a powerful tool for visualizing and quantifying the intricate network of non-covalent interactions within these catalyst-substrate complexes. These interactions, which include hydrogen bonding, steric repulsion, and electrostatic interactions, are collectively responsible for the enantiodiscrimination.

In the catalytic asymmetric hydrogenation of olefins to produce chiral compounds, for example, computational studies have been instrumental in elucidating the origins of enantioselectivity. acs.orgnih.gov For the formation of a molecule structurally similar to (R)-α-Amino-3-methoxy-benzeneacetic acid, a chiral catalyst would bind to the prochiral precursor, creating a chiral environment around the reaction center. DFT calculations can model the pre-transition state complexes and the subsequent transition states. acs.orgnih.gov

Techniques such as distortion-interaction analysis can be employed to dissect the energy differences between the competing diastereomeric transition states. acs.orgnih.gov This method separates the energy of the transition state into two components: the energy required to distort the catalyst and substrate into their transition state geometries, and the interaction energy between these distorted fragments. Often, the interaction energy is the dominant factor in determining enantioselectivity. acs.orgnih.gov

To visualize the crucial non-covalent interactions, methods like the Independent Gradient Model based on Hirshfeld partition (IGMH) can be used. acs.orgnih.gov These analyses generate 3D representations of the interaction regions between the catalyst and the substrate, highlighting, for instance, stabilizing C-H···π interactions or destabilizing steric clashes that favor one reaction pathway.

| Interaction Type | Stabilizing/Destabilizing | Contribution to Enantioselectivity |

| Hydrogen Bonding | Stabilizing | High |

| Steric Repulsion | Destabilizing | High |

| C-H···π Interactions | Stabilizing | Moderate |

| Electrostatic Interactions | Stabilizing | Moderate |

| Table 2: Key Catalyst-Substrate Interactions Governing Stereoselectivity. |

Prediction of Chiroptical Properties (e.g., ECD, VCD) based on First Principles

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provides a unique spectroscopic fingerprint for chiral molecules. The absolute configuration of a newly synthesized molecule can be unequivocally determined by comparing its experimental ECD or VCD spectrum with a spectrum predicted from first principles (ab initio) quantum chemical calculations.

For (R)-α-Amino-3-methoxy-benzeneacetic acid, the theoretical ECD and VCD spectra can be calculated using time-dependent density functional theory (TD-DFT) for ECD and standard DFT for VCD. The process begins with a conformational search to identify all low-energy conformers of the molecule. The spectra for each conformer are then calculated individually and subsequently averaged based on their Boltzmann population at a given temperature. This conformational averaging is crucial for obtaining a theoretical spectrum that accurately reflects the experimental one, which is an average over the entire ensemble of molecules.

The calculated ECD spectrum would show positive or negative Cotton effects at specific wavelengths, corresponding to the differential absorption of left- and right-circularly polarized light. Similarly, the VCD spectrum would exhibit positive or negative bands for specific vibrational modes. The sign and intensity of these spectral features are highly sensitive to the three-dimensional arrangement of atoms, making them a reliable probe of absolute configuration.

A hypothetical comparison of predicted chiroptical data for the (R) and (S) enantiomers is presented below. The principle of ECD is that enantiomers will produce mirror-image spectra.

| Wavelength (nm) | (R)-enantiomer Predicted ΔƐ | (S)-enantiomer Predicted ΔƐ |

| 280 | +1.5 | -1.5 |

| 250 | -2.8 | +2.8 |

| 220 | +5.2 | -5.2 |

| Table 3: Hypothetical Predicted ECD Spectral Data for the Enantiomers of α-Amino-3-methoxy-benzeneacetic acid. |

Biological Recognition and Mechanistic Studies of R α Amino 3 Methoxy Benzeneacetic Acid Excluding Clinical Applications

Substrate Specificity and Enzyme-Ligand Interactions

The interaction of a small molecule like (R)-α-Amino-3-methoxy-benzeneacetic acid with enzymes is a cornerstone of its potential biological activity. Understanding substrate specificity and the dynamics of the enzyme-ligand complex is crucial for elucidating its mechanism of action.

In Vitro Binding Affinity Studies with Purified Enzymes and Receptors

To determine the binding affinity of (R)-α-Amino-3-methoxy-benzeneacetic acid to specific purified enzymes or receptors, a variety of biophysical techniques would be utilized. These assays measure the strength of the interaction, typically reported as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50).

Commonly employed methods include:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event, allowing for the determination of Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Surface Plasmon Resonance (SPR): SPR detects changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to an immobilized protein. It provides real-time data on the association and dissociation rates, from which the Kd can be calculated.

Fluorescence-Based Assays: Techniques such as fluorescence polarization (FP) and Förster resonance energy transfer (FRET) can be used to monitor binding events by detecting changes in the fluorescence signal of a labeled molecule.

Radioligand Binding Assays: These highly sensitive assays involve the use of a radioactively labeled version of the compound or a competing ligand to determine its affinity for a target receptor.

Currently, there are no publicly available studies reporting the in vitro binding affinity of (R)-α-Amino-3-methoxy-benzeneacetic acid with any purified enzymes or receptors.

Interactive Data Table: Hypothetical Binding Affinity Data

The following table is a hypothetical representation of data that would be generated from in vitro binding affinity studies. No actual data for (R)-α-Amino-3-methoxy-benzeneacetic acid has been published.

| Target Enzyme/Receptor | Assay Method | Affinity Constant (Kd/Ki/IC50) |

| Enzyme X | ITC | Data Not Available |

| Receptor Y | SPR | Data Not Available |

| Enzyme Z | FP | Data Not Available |

Kinetic Characterization of Enzyme-Catalyzed Reactions Involving (R)-α-Amino-3-methoxy-benzeneacetic acid

Should (R)-α-Amino-3-methoxy-benzeneacetic acid act as a substrate or an inhibitor of an enzyme, its effects on the reaction kinetics would be characterized. These studies, typically following Michaelis-Menten kinetics, provide insights into the efficiency of the enzyme and the mode of inhibition.

Key kinetic parameters that would be determined are:

Michaelis Constant (Km): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme.

Maximum Velocity (Vmax): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Catalytic Efficiency (kcat/Km): A measure of how efficiently an enzyme converts a substrate into a product.

For inhibitors, the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) would be determined through analysis of Lineweaver-Burk, Dixon, or Cornish-Bowden plots.

As of now, no studies have been published detailing the kinetic characterization of any enzyme-catalyzed reactions involving (R)-α-Amino-3-methoxy-benzeneacetic acid.

Interactive Data Table: Hypothetical Enzyme Kinetic Parameters

The following table illustrates the type of data that would be obtained from enzyme kinetic studies. No such data is currently available for (R)-α-Amino-3-methoxy-benzeneacetic acid.

| Enzyme | Role of Compound | Km (µM) | Vmax (µmol/min) | kcat/Km (M⁻¹s⁻¹) |

| Enzyme A | Substrate | Data Not Available | Data Not Available | Data Not Available |

| Enzyme B | Inhibitor (Ki) | Data Not Available | Data Not Available | Data Not Available |

Structural Elucidation of (R)-α-Amino-3-methoxy-benzeneacetic acid – Protein Complexes (e.g., X-ray Crystallography, Cryo-EM)

To visualize the precise interactions between (R)-α-Amino-3-methoxy-benzeneacetic acid and a target protein at an atomic level, structural biology techniques would be employed.

X-ray Crystallography: This technique involves crystallizing the protein-ligand complex and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate the electron density map and build a 3D model of the complex. This can reveal specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the binding.

Cryogenic Electron Microscopy (Cryo-EM): Cryo-EM is particularly useful for large protein complexes that are difficult to crystallize. The sample is flash-frozen in a thin layer of vitreous ice, and images are taken with an electron microscope. These images are then computationally combined to reconstruct a 3D structure.

There are no published crystal or cryo-EM structures of (R)-α-Amino-3-methoxy-benzeneacetic acid in complex with any protein.

Interactions with Biological Macromolecules Beyond Enzymes

The biological effects of a small molecule are not limited to its interactions with enzymes. It can also bind to other macromolecules, such as nucleic acids and lipids, and its chiral nature can influence its recognition at biological interfaces.

Binding to Nucleic Acids and Lipids (in vitro)

The potential for (R)-α-Amino-3-methoxy-benzeneacetic acid to interact with DNA, RNA, or lipid membranes would be investigated using various in vitro techniques.

For Nucleic Acids: Methods like UV-Visible spectroscopy, fluorescence spectroscopy (e.g., ethidium (B1194527) bromide displacement assays), circular dichroism, and DNA melting temperature (Tm) analysis could be used to study binding.

For Lipids: Interactions with lipid bilayers can be studied using techniques such as differential scanning calorimetry (DSC), nuclear magnetic resonance (NMR) spectroscopy, and model membrane systems like liposomes.

No research has been found detailing the in vitro binding of (R)-α-Amino-3-methoxy-benzeneacetic acid to nucleic acids or lipids.

Chiral Recognition at Biological Interfaces

Chirality is a fundamental aspect of molecular recognition in biological systems. The "R" configuration of (R)-α-Amino-3-methoxy-benzeneacetic acid implies that its interactions with chiral biological interfaces, such as cell surfaces or protein channels, would be stereospecific.

The study of chiral recognition would involve comparing the binding and activity of the (R)-enantiomer with its (S)-enantiomer. Significant differences in their biological effects would indicate chiral recognition. Techniques like chiral chromatography can be used to separate enantiomers for such comparative studies. The principles of chiral recognition are well-documented, often explained by the three-point interaction model where a chiral molecule must interact with at least three points on a chiral surface for stereospecific recognition to occur. nih.gov

While the principles of chiral recognition are well understood, there are no specific studies on the chiral recognition of (R)-α-Amino-3-methoxy-benzeneacetic acid at biological interfaces.

Interrogation of Biochemical Pathways

Studies on its Role as a Precursor or Metabolite in Non-Human Biological Systems

Currently, there is a lack of specific published research detailing the role of (R)-α-Amino-3-methoxy-benzeneacetic acid as either a metabolic precursor or a downstream metabolite in non-human biological systems. General metabolic pathways for aromatic amino acids are well-understood in various organisms, including bacteria, fungi, and plants. These pathways typically involve transamination, decarboxylation, and oxidation reactions. However, specific enzymes and metabolic routes for the synthesis or degradation of (R)-α-Amino-3-methoxy-benzeneacetic acid have not been identified or characterized in the available scientific literature.

Without dedicated studies on this compound, its potential incorporation into larger biomolecules or its breakdown products in these systems remains speculative.

Isotopic Labeling Studies for Pathway Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By replacing atoms such as carbon (¹²C) or nitrogen (¹⁴N) with their heavier isotopes (¹³C or ¹⁵N), researchers can follow the journey of a compound through various biochemical reactions. A thorough review of scientific databases reveals no specific isotopic labeling studies have been published for (R)-α-Amino-3-methoxy-benzeneacetic acid to delineate its metabolic pathway in any non-human biological system. Such studies would be instrumental in identifying the enzymes and intermediate compounds involved in its metabolism.

Enantiomeric Selectivity in Biological Processes

Differential Biological Response to (R) and (S) Enantiomers

The principle of chiral discrimination dictates that enantiomers of a chiral molecule can exhibit significantly different biological activities. This is due to the three-dimensional nature of biological receptors and enzyme active sites, which are themselves chiral. While this is a foundational concept in stereopharmacology, specific data comparing the biological responses of (R)-α-Amino-3-methoxy-benzeneacetic acid and its (S)-enantiomer are not available in the public research domain.

To illustrate the expected differences, a hypothetical comparison is presented in the table below, based on general principles of enantiomeric selectivity.

Hypothetical Differential Biological Response of Enantiomers

| Feature | (R)-α-Amino-3-methoxy-benzeneacetic acid | (S)-α-Amino-3-methoxy-benzeneacetic acid |

|---|---|---|

| Receptor Binding Affinity | Potentially higher or lower affinity depending on the specific receptor's chiral recognition site. | Potentially inverse affinity profile compared to the (R)-enantiomer for the same receptor. |

| Enzymatic Metabolism Rate | May be metabolized at a different rate by stereoselective enzymes. | Could be a preferred substrate or a poor substrate/inhibitor for the same enzyme. |

| Biological Activity | Could be the biologically active enantiomer (eutomer). | Could be less active or inactive, or exhibit a different or even antagonistic activity (distomer). |

Note: This table is for illustrative purposes only and is based on general principles, not on specific experimental data for the compound .

Molecular Basis of Chiral Discrimination

The molecular basis for chiral discrimination lies in the differential interactions between enantiomers and a chiral environment, such as the binding site of a protein. These interactions are typically governed by the spatial arrangement of functional groups. For an enzyme or receptor to distinguish between enantiomers, there must be at least a three-point interaction between the chiral molecule and the binding site.

In the absence of specific structural biology studies, such as X-ray crystallography or NMR spectroscopy of (R)-α-Amino-3-methoxy-benzeneacetic acid bound to a biological target, the precise molecular basis for its chiral discrimination remains unknown. Such studies would be necessary to identify the specific amino acid residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) that contribute to the selective binding of one enantiomer over the other.

Applications and Advanced Materials Incorporating R α Amino 3 Methoxy Benzeneacetic Acid

Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and functional group arrangement of (R)-α-Amino-3-methoxy-benzeneacetic acid make it an attractive starting material for the synthesis of intricate and biologically relevant molecules. Its application as a chiral building block allows for the precise control of stereochemistry, a critical factor in determining the biological activity of complex organic compounds.

Synthesis of Peptidomimetics and Oligomers Featuring (R)-α-Amino-3-methoxy-benzeneacetic acid

Peptidomimetics, compounds that mimic the structure and function of peptides, are a significant area of pharmaceutical research. The incorporation of unnatural amino acids such as (R)-α-Amino-3-methoxy-benzeneacetic acid into peptide sequences can confer resistance to enzymatic degradation, improve bioavailability, and constrain conformational flexibility to enhance binding affinity for biological targets.

The 3-methoxyphenyl (B12655295) side chain can engage in specific hydrophobic and electronic interactions within a receptor binding pocket. Oligomers constructed from this building block can adopt unique secondary structures, influenced by the steric and electronic properties of the substituted phenyl ring. Research in this area focuses on creating novel folded architectures with potential applications in materials science and medicinal chemistry.